molecular formula C15H16N4S B2407794 3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-53-4

3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2407794
CAS No.: 852143-53-4
M. Wt: 284.38
InChI Key: QVBMIROITKEZAG-UHFFFAOYSA-N
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Description

3-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic chemical reagent featuring a unique molecular architecture that combines an indole scaffold with a 1,2,4-triazole ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of new anticancer and antimicrobial agents. The compound is designed as a hybrid molecule, integrating two pharmacophores known for their diverse biological activities: the indole nucleus, which is prevalent in many natural products and bioactive molecules and the 1,2,4-triazole ring, a heterocycle known for its broad-spectrum biological properties . The primary research application of this indole-triazole hybrid is in the investigation of novel antiproliferative agents. Recent studies on structurally related compounds have demonstrated that such hybrids can act as potent inhibitors of tubulin polymerization, a well-established mechanism for anticancer therapy that disrupts cell division . The integration of an oxime moiety in related structures has been shown to enhance this anticancer activity, suggesting potential avenues for the derivatization of this core scaffold . Furthermore, the presence of the 1,2,4-triazole-3-thiol moiety is a key feature associated with potent chemopreventive and chemotherapeutic effects against cancer . Beyond oncology research, this compound holds promise for infectious disease studies. Derivatives of 1,2,4-triazole are extensively investigated for their antibacterial properties, with research focusing on their efficacy against a range of Gram-positive and Gram-negative bacteria . The allylthio side chain may contribute to these activities and offers a reactive handle for further chemical functionalization. Researchers can utilize this compound as a versatile building block for synthesizing more complex derivatives or as a reference standard in bioactivity screening assays. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-3-9-20-15-18-17-14(19(15)4-2)12-10-16-13-8-6-5-7-11(12)13/h3,5-8,10,16H,1,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBMIROITKEZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.

    Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using allylthiol and a suitable leaving group on the triazole ring.

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions on the indole ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
The compound serves as a valuable building block in organic synthesis. Its triazole and indole moieties allow for the creation of more complex molecules through various chemical reactions. For instance, it can be utilized in the development of new pharmaceuticals by modifying its functional groups to enhance efficacy or reduce side effects.

Material Science
In material science, the compound's properties can be exploited to develop novel materials. Its unique chemical structure may contribute to improved performance in applications such as coatings, adhesives, and polymers.

Biological Applications

Antimicrobial Activity
Research indicates that 3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated significant activity against human tumor cells. The National Cancer Institute's Developmental Therapeutics Program reported that it exhibited a high level of antimitotic activity with specific growth inhibition values against cancer cell lines . The mechanism of action may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Medicinal Applications

Therapeutic Potential
Due to its biological activities, this compound is being investigated for therapeutic applications. Its potential use in treating infectious diseases and cancer highlights its importance in medicinal chemistry. The compound's interaction with specific molecular targets suggests it could play a role in drug development aimed at these conditions .

Industry Applications

Chemical Processes
In industrial settings, this compound can be utilized in the formulation of chemical processes that require specific reactivity or stability. It may be involved in the synthesis of agrochemicals or other specialty chemicals where its unique properties provide an advantage over traditional compounds .

Summary Table of Applications

Field Application Findings/Notes
ChemistryBuilding block for synthesisUseful for creating complex organic molecules
Material ScienceDevelopment of novel materialsPotential applications in coatings and polymers
BiologyAntimicrobial activityEffective against various bacterial strains
Anticancer propertiesSignificant activity against human tumor cells; high antimitotic activity reported
MedicineTherapeutic potentialInvestigated for treatment of infectious diseases and cancer
IndustryChemical processesMay enhance formulations in agrochemicals and specialty chemicals

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial activity of this compound using agar diffusion methods. Results showed varying zones of inhibition against tested bacteria, indicating promising antimicrobial properties .
  • Anticancer Activity Assessment
    The compound underwent assessment by the National Cancer Institute through their Developmental Therapeutics Program. It displayed significant efficacy with mean growth inhibition values highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ primarily in substituents at positions 4 and 5 of the triazole ring. Key structural variations include:

Compound Name R4 (Triazole) R5 (Triazole) Key Features
3-(5-(Allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole (Target) Ethyl Allylthio Allyl group introduces alkenyl reactivity; ethyl enhances lipophilicity.
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole Cyclohexyl Indole-ethylthio Bulky cyclohexyl group increases steric hindrance; dual indole motifs.
3-(5-(4-Chlorobenzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole Ethyl 4-Chlorobenzylthio Chlorine atom enhances cytotoxicity via halogen bonding.
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-methyl-1H-indole Phenyl -SH (Mercapto) Free thiol group enables disulfide bond formation; methyl improves stability.

Key Observations :

  • Allylthio vs. Benzylthio : The allylthio group in the target compound may confer greater conformational flexibility and reactivity in biological systems compared to rigid benzylthio substituents .
  • Ethyl vs.
Physicochemical Properties

Melting points and spectral data highlight substituent effects on stability and intermolecular interactions:

Compound (Reference) Melting Point (°C) 1H-NMR (δ, ppm) IR (cm⁻¹)
Target Compound Not reported Expected: δ 1.35 (t, 3H, CH₂CH₃), 3.20 (q, 2H, CH₂CH₃), 4.80–5.20 (m, allyl protons) ~3400 (NH), 1600 (C=C)
3-(5-Mercapto-4-phenyl-4H-triazol-3-yl)-2-methylindole 220 δ 2.52 (s, CH₃), 11.10 (s, NH) 3401 (NH), 3177 (NH)
3-(5-(4-Chlorobenzylthio)-4-ethyl-4H-triazol-3-yl)-1H-indole 235 δ 1.42 (t, CH₂CH₃), 4.55 (s, SCH₂Ph) 2220 (C≡N), 1590 (C=C)

Key Observations :

  • The allylthio group’s protons (δ ~4.8–5.2 ppm) would exhibit distinct splitting patterns in NMR compared to benzylthio analogs .
  • Lower melting points in ethyl-substituted compounds (e.g., 235°C in vs. 250–311°C in cyclohexyl derivatives ) suggest reduced crystallinity due to smaller substituents.
2.3.1. Cytotoxicity and Antimicrobial Effects
  • Chlorophenyl Analogs : Derivatives with 4-chlorophenyl groups (e.g., ) show enhanced cytotoxicity (IC₅₀ ~5–10 µM) against cancer cells due to halogen-mediated DNA intercalation .
  • Cyclohexyl Derivatives : Compounds like 6q (IC₅₀ ~15 µM) exhibit moderate antimicrobial activity against S. aureus, attributed to hydrophobic interactions with bacterial membranes .
  • Target Compound : Predicted to have intermediate activity, as allylthio may balance reactivity and lipophilicity.
2.3.2. Enzyme Inhibition
  • Triazole-thiol Derivatives : Mercapto-substituted analogs (e.g., ) inhibit acetylcholinesterase (AChE) with IC₅₀ ~20 µM, comparable to donepezil .
  • Allylthio Impact : The allylthio group’s electron-withdrawing nature may enhance binding to enzyme active sites, as seen in kinase inhibitors .

Biological Activity

3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel compound that combines an indole ring with a triazole structure, enhanced by the presence of allylthio and ethyl groups. This unique structural configuration suggests potential biological activities that warrant detailed investigation.

Antimicrobial Properties

Research indicates that derivatives of triazoles, including those similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that triazole compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Triazole derivatives have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies on related compounds indicated that they could inhibit the proliferation of breast cancer cells through modulation of signaling pathways associated with cell cycle regulation and apoptosis.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes crucial for cancer cell survival or microbial metabolism.
  • Receptor Modulation : It could interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that triazole derivatives could reduce cell viability significantly. For example, a derivative demonstrated a 70% reduction in viability at a concentration of 10 µM after 48 hours of treatment.

Data Table: Biological Activity Summary

Activity Compound Effect Reference
AntimicrobialTriazole DerivativeMIC < 10 µg/mL
AnticancerSimilar Indole-Triazole Compound70% reduction in viability
Enzymatic InhibitionTriazole DerivativeSignificant inhibition

Q & A

Q. What are the established synthetic routes for 3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole?

The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example:

  • Step 1 : React 3-(azidoethyl)-1H-indole derivatives with propargyl thioethers in PEG-400/DMF solvent systems with CuI catalysis (12–24 hours, room temperature).
  • Step 2 : Purify via liquid-liquid extraction (ethyl acetate/water) and column chromatography (70:30 ethyl acetate/hexane) to isolate the product. Yield optimization requires adjusting stoichiometry and reaction time .
  • Alternative : Use S-alkylation of 4-ethyl-1,2,4-triazole-3-thiol intermediates with allyl bromide under basic conditions (KOH/ethanol, reflux) .

Q. How can the purity and structural integrity of this compound be validated?

  • 1H/13C NMR : Confirm substituent positions (e.g., allylthio protons at δ 3.2–3.5 ppm; indole NH at δ 11.0–12.0 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C15H16N4S: 297.1125) .
  • TLC : Monitor reaction progress using ethyl acetate/hexane systems (Rf ~0.4–0.6) .

Q. What solvents and conditions stabilize this compound during storage?

Store in inert atmospheres (N2/Ar) at –20°C, dissolved in anhydrous DMSO or DMF to prevent hydrolysis of the allylthio group. Avoid prolonged exposure to light due to indole photodegradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Use SHELXL or WinGX for single-crystal X-ray diffraction. The 1,2,4-triazole ring exhibits tautomerism (e.g., 4H vs. 1H forms), which can be distinguished via hydrogen bonding patterns and torsional angles .
  • Compare experimental data with DFT-optimized geometries to validate dominant tautomers .

Q. What strategies mitigate low yields in CuAAC-based syntheses?

  • Catalyst optimization : Replace CuI with Cu(PPh3)3Br for enhanced stability in polar aprotic solvents .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
  • Workup modifications : Use centrifugal partition chromatography (CPC) instead of column chromatography for higher recovery of polar intermediates .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Substituent variation : Replace the allylthio group with arylthio (e.g., 4-chlorobenzylthio) to study electronic effects on antioxidant or receptor-binding activity .
  • Triazole ring modification : Introduce methyl or cyclopropyl groups at the 4-position to assess steric effects on pharmacokinetics .
  • Computational modeling : Perform docking studies with target proteins (e.g., serotonin receptors) using AutoDock Vina to prioritize synthetic targets .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be interpreted?

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria of the allylthio group) by analyzing coalescence temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by indole-proton coupling or triazole ring anisotropy .

Q. What methods quantify oxidative degradation of the allylthio moiety under physiological conditions?

  • HPLC-MS/MS : Monitor sulfoxide/sulfone byproducts using a C18 column (gradient: 0.1% formic acid in H2O/ACN) .
  • EPR spectroscopy : Detect free radicals generated during allylthio oxidation using spin traps like DMPO .

Methodological Considerations

Q. How can reaction scalability be improved without compromising purity?

  • Flow chemistry : Implement continuous-flow reactors for CuAAC steps to enhance reproducibility and reduce byproducts .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics while maintaining yield .

Q. What analytical techniques differentiate polymorphs of this compound?

  • PXRD : Compare experimental patterns with simulated data from Mercury software .
  • DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) associated with polymorphic forms .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate force fields : Use OPLS4 instead of MMFF94 for MD simulations to better model triazole-indole π-stacking .
  • Validate assay conditions : Ensure cell-based assays use relevant physiological pH (7.4) and avoid DMSO concentrations >1% to prevent false negatives .

Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?

  • Common issues : Poor crystal growth due to flexible allylthio groups. Solutions:
  • Co-crystallize with stabilizing agents (e.g., crown ethers) .
  • Use microED for nanocrystalline samples .

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